Cas no 42310-02-1 (5-fluoro-L-Histidine)

5-Fluoro-L-Histidine is a fluorinated derivative of the amino acid L-histidine, where a fluorine atom is introduced at the 5-position of the imidazole ring. This modification enhances its utility in biochemical and pharmaceutical research, particularly in studies involving enzyme mechanisms, protein interactions, and metabolic pathways. The fluorine substitution imparts unique electronic and steric properties, making it a valuable probe for NMR spectroscopy and positron emission tomography (PET) imaging. Its stability and compatibility with biological systems allow for precise investigations into histidine-dependent processes. This compound is particularly useful for labeling and tracing applications, offering researchers a tool to explore protein structure-function relationships with high specificity.
5-fluoro-L-Histidine structure
5-fluoro-L-Histidine structure
Product Name:5-fluoro-L-Histidine
CAS No:42310-02-1
MF:C6H8FN3O2
MW:173.145024299622
CID:927969
PubChem ID:308128
Update Time:2025-10-21

5-fluoro-L-Histidine Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-L-Histidine
    • 2-amino-3-(4-fluoro-1H-imidazol-5-yl)propanoic acid
    • 4-Fluoro-His
    • 4-Fluorohistidine
    • 5-fluoro-histidine
    • AC1L7C9B
    • CBiol_001039
    • CTK1D7242
    • ICCB4_000335
    • NSC208714
    • SureCN5280033
    • SureCN8701267
    • (S)-4(5)-Fluoro-histidine
    • 4(5)-Fluoro-histidine
    • NSC-208714
    • 2-amino-3-(5-fluoro-3H-imidazol-4-yl)propanoic acid
    • 2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
    • DTXSID20308737
    • SCHEMBL5280033
    • (S)-2-Amino-3-(5-fluoro-1H-imidazol-4-yl)propanoic acid
    • SCHEMBL8701267
    • 42310-02-1
    • IIEBYYLVTJMGAI-UHFFFAOYSA-N
    • DS-012906
    • Inchi: 1S/C6H8FN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)
    • InChI Key: IIEBYYLVTJMGAI-UHFFFAOYSA-N
    • SMILES: FC1=C(CC(C(=O)O)N)NC=N1

Computed Properties

  • Exact Mass: 173.06014
  • Monoisotopic Mass: 173.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.8
  • Topological Polar Surface Area: 92Ų

Experimental Properties

  • Density: 1.529g/cm3
  • Boiling Point: 454.8ºC at 760mmHg
  • Flash Point: 228.9ºC
  • Refractive Index: 1.586
  • PSA: 92
  • LogP: 0.20350

5-fluoro-L-Histidine Pricemore >>

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Additional information on 5-fluoro-L-Histidine

5-Fluoro-L-Histidine: A Comprehensive Overview

5-Fluoro-L-Histidine (CAS No. 42310-02-1) is a fluorinated derivative of the essential amino acid histidine. This compound has garnered significant attention in the fields of biochemistry, pharmacology, and drug discovery due to its unique chemical properties and potential therapeutic applications. The introduction of a fluorine atom at the fifth position of the histidine molecule introduces distinct electronic and steric effects, which can significantly influence its interaction with biological systems.

Structural Characteristics and Synthesis

The structure of 5-fluoro-l-histidine consists of a histidine backbone with a fluorine substituent at the fifth carbon atom. This substitution alters the molecule's physicochemical properties, such as its solubility, stability, and bioavailability. Recent advancements in synthetic chemistry have enabled the development of efficient methods for the synthesis of 5-fluoro-l-histidine, including enzymatic transformations and chemical fluorination techniques. These methods have improved the scalability and cost-effectiveness of producing this compound for research and commercial purposes.

Biological Activity and Mechanism

5-fluoro-l-histidine has been extensively studied for its biological activity. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes, making it a promising candidate for drug development. For instance, studies have shown that 5-fluoro-l-histidine can inhibit histidine decarboxylase (HDC), an enzyme involved in histamine biosynthesis. This property suggests potential applications in treating conditions associated with histamine overproduction, such as allergic reactions and inflammatory diseases.

Moreover, 5-fluoro-l-histidine has demonstrated selective cytotoxicity against cancer cells, highlighting its potential as an anticancer agent. Recent studies have explored its ability to induce apoptosis in various cancer cell lines, particularly in combination with other chemotherapeutic agents. These findings underscore the importance of further research into the mechanisms underlying its anticancer activity.

Applications in Drug Discovery

The unique properties of 5-fluoro-l-histidine have positioned it as a valuable tool in drug discovery efforts. Its ability to modulate histamine signaling pathways makes it a compelling candidate for developing novel therapies targeting histamine-related disorders. Additionally, its fluorinated structure enhances its pharmacokinetic profile, improving its absorption and distribution within the body.

Recent advancements in computational chemistry have facilitated the design of 5-fluoro-l-histidine derivatives with enhanced bioactivity and reduced toxicity. These derivatives are currently under investigation for their potential use in treating neurodegenerative diseases, such as Alzheimer's disease, where histamine signaling plays a critical role.

Safety and Toxicity Profile

The safety profile of 5-fluoro-l-histidine is an essential consideration for its therapeutic applications. Preclinical studies have demonstrated that this compound exhibits low toxicity at therapeutic doses, with minimal adverse effects on normal cells. However, further research is required to fully understand its long-term safety profile and potential off-target effects.

Regulatory agencies have established stringent guidelines for the development and testing of fluorinated compounds like 5-fluoro-l-histidine, ensuring their safe use in clinical settings. Compliance with these regulations is crucial for advancing this compound through the drug development pipeline.

Future Directions and Conclusion

The exploration of 5-fluoro-l-histidine's biological properties continues to yield exciting insights into its potential therapeutic applications. As research progresses, it is anticipated that this compound will play a pivotal role in developing innovative treatments for various diseases.

In conclusion, 5-fluoro-l-histidine (CAS No. 42310-02-1) represents a promising avenue for drug discovery and development. Its unique chemical structure, combined with advances in synthetic and computational chemistry, positions it as a valuable tool in addressing unmet medical needs.

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